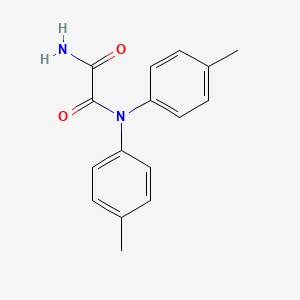

N,N-Di-p-tolyloxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

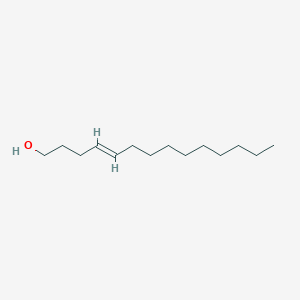

Le N,N-Di-p-tolyloxamide est un composé organique de formule moléculaire C16H16N2O2. Il s'agit d'un dérivé de l'oxamide, où les atomes d'hydrogène des groupes amides sont remplacés par des groupes p-tolyle. Ce composé est connu pour ses applications dans divers domaines, notamment la synthèse organique et la science des matériaux.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le N,N-Di-p-tolyloxamide peut être synthétisé par réaction du chlorure d'oxalyle avec la p-toluidine. La réaction implique généralement les étapes suivantes :

Formation du Chlorure d'Oxalyle : L'acide oxalique est traité avec du chlorure de thionyle pour produire du chlorure d'oxalyle.

Réaction avec la p-Toluidine : Le chlorure d'oxalyle est ensuite mis à réagir avec la p-toluidine en présence d'une base telle que la pyridine pour former le this compound.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique :

Préparation à Grande Échelle du Chlorure d'Oxalyle : Utilisation de chlorure de thionyle et d'acide oxalique de qualité industrielle.

Réaction Contrôlée avec la p-Toluidine : Assurer un contrôle précis de la température et du pH pour maximiser le rendement du this compound.

Analyse Des Réactions Chimiques

Types de Réactions : Le N,N-Di-p-tolyloxamide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des oxamides correspondantes avec différents états d'oxydation.

Réduction : Les réactions de réduction peuvent le reconvertir en ses précurseurs aminés.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique en milieu acide.

Principaux Produits Formés :

Produits d'Oxydation : Divers oxamides avec différents groupes fonctionnels.

Produits de Réduction : p-Toluidine et amines apparentées.

Produits de Substitution : Dérivés halogénés ou nitrés du this compound.

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination et comme élément de base en synthèse organique.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa similarité structurelle avec des composés biologiquement actifs.

Industrie : Utilisé dans la production de polymères et de matériaux avancés en raison de sa stabilité et de sa réactivité.

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Il peut agir comme un ligand, formant des complexes avec des ions métalliques, qui peuvent ensuite participer à des processus catalytiques. Les cycles aromatiques et les groupes amides lui permettent d'interagir par liaison hydrogène et interactions π-π, influençant sa réactivité et ses interactions avec d'autres molécules.

Composés Similaires :

N,N-Di-p-tolylurée : Structure similaire, mais avec de l'urée au lieu de l'oxamide.

N,N-Di-p-tolylacétamide : Contient un groupe acétamide au lieu de l'oxamide.

N,N-Di-p-tolylbenzamide : Dérivé de la benzamide avec une substitution aromatique similaire.

Unicité : Le this compound est unique en raison de son squelette oxamide spécifique, qui confère des propriétés chimiques distinctes. Sa capacité à former des complexes stables avec les ions métalliques et à subir diverses réactions chimiques en fait un composé polyvalent dans les applications de recherche et industrielles.

Applications De Recherche Scientifique

N,N-Di-p-tolyloxamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of N,N-Di-p-tolyloxamide involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The aromatic rings and amide groups allow it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

N,N-Di-p-tolylurea: Similar structure but with urea instead of oxamide.

N,N-Di-p-tolylacetamide: Contains an acetamide group instead of oxamide.

N,N-Di-p-tolylbenzamide: Benzamide derivative with similar aromatic substitution.

Uniqueness: N,N-Di-p-tolyloxamide is unique due to its specific oxamide backbone, which imparts distinct chemical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Propriétés

Formule moléculaire |

C16H16N2O2 |

|---|---|

Poids moléculaire |

268.31 g/mol |

Nom IUPAC |

N',N'-bis(4-methylphenyl)oxamide |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)18(16(20)15(17)19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,19) |

Clé InChI |

YCNRIJIFGRVPFN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)

![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)

![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)